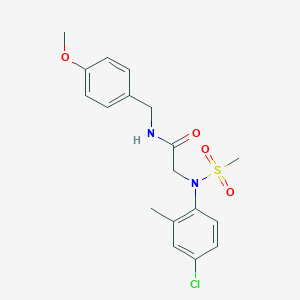
N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CM-4612, is a small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CM-4612 is a glycine transporter-1 (GlyT1) inhibitor, which means it can modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a role in many physiological processes, including the regulation of mood, cognition, and pain perception.
Scientific Research Applications
CM-4612 has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study found that CM-4612 can improve cognitive performance in rats, suggesting that it may have applications in the treatment of cognitive disorders such as Alzheimer's disease (Koike et al., 2017). Another study found that CM-4612 can reduce pain sensitivity in rats, suggesting that it may have applications in the treatment of chronic pain (Sekiguchi et al., 2017). CM-4612 has also been investigated for its potential applications in the treatment of schizophrenia, as N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide inhibitors have been shown to improve symptoms in patients with this condition (Nakazawa et al., 2017).
Mechanism of Action
CM-4612 works by inhibiting the activity of N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the brain. By inhibiting N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, CM-4612 can increase the levels of glycine in the brain, which can have a variety of effects on physiological processes. Glycine has been shown to play a role in the regulation of NMDA receptors, which are involved in learning and memory (Kleckner and Dingledine, 1988). By modulating the activity of NMDA receptors, CM-4612 may be able to improve cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of CM-4612 are complex and not fully understood. However, studies have shown that CM-4612 can increase the levels of glycine in the brain, which can have a variety of effects on physiological processes. Glycine has been shown to play a role in the regulation of NMDA receptors, which are involved in learning and memory (Kleckner and Dingledine, 1988). By modulating the activity of NMDA receptors, CM-4612 may be able to improve cognitive function. Glycine has also been shown to play a role in the regulation of pain perception (Kawasaki et al., 2008). By modulating the levels of glycine in the brain, CM-4612 may be able to reduce pain sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using CM-4612 in lab experiments is that it is a small molecule compound that can be easily synthesized. This makes it a useful tool for investigating the role of glycine in physiological processes. However, one limitation of using CM-4612 is that it is a N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which means it may have off-target effects on other physiological processes. Careful controls and experimental design are necessary to ensure that any effects observed are due to the inhibition of N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide and not other factors.
Future Directions
There are several future directions for research on CM-4612. One area of interest is the potential therapeutic applications of CM-4612 in the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to investigate the effects of CM-4612 on cognitive function in humans. Another area of interest is the potential applications of CM-4612 in the treatment of chronic pain. Further studies are needed to investigate the effects of CM-4612 on pain perception in humans. Finally, there is interest in developing more selective N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide inhibitors that have fewer off-target effects. This could lead to the development of more effective and safer therapies for a variety of conditions.
In conclusion, CM-4612 is a small molecule compound that has potential therapeutic applications in the treatment of cognitive disorders and chronic pain. Its mechanism of action involves the inhibition of N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which can modulate the levels of glycine in the brain. While there are advantages and limitations to using CM-4612 in lab experiments, further research is needed to investigate its potential applications in humans.
Synthesis Methods
The synthesis of CM-4612 involves several steps, including the reaction of 4-chloro-2-methylbenzylamine with 4-methoxybenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with methylsulfonyl chloride to form the final product, CM-4612. The synthesis of CM-4612 has been described in detail in a patent application (US20120115906A1).
properties
Product Name |
N~2~-(4-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide |
|---|---|
Molecular Formula |
C18H21ClN2O4S |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-13-10-15(19)6-9-17(13)21(26(3,23)24)12-18(22)20-11-14-4-7-16(25-2)8-5-14/h4-10H,11-12H2,1-3H3,(H,20,22) |
InChI Key |
GLLOQSWXBVFWQE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B258442.png)
![2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B258445.png)


![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)


![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)